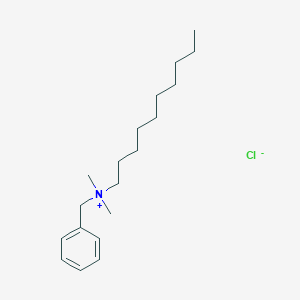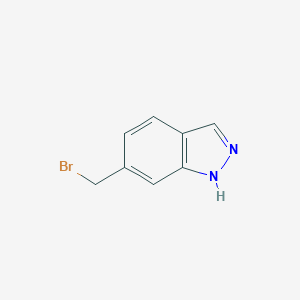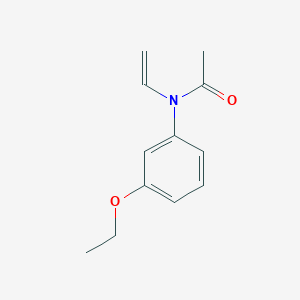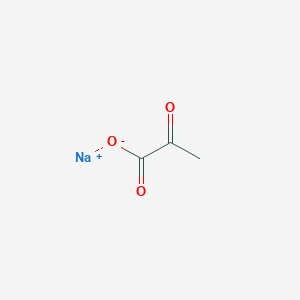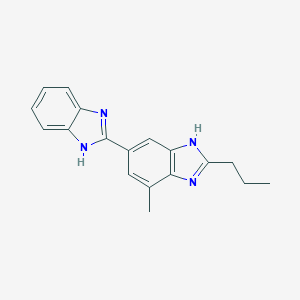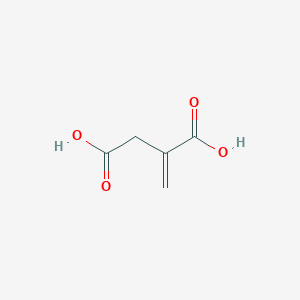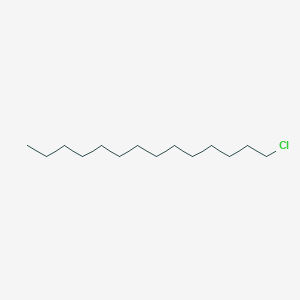![molecular formula C34H42O8 B127532 Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol CAS No. 235106-88-4](/img/structure/B127532.png)
Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol, also known as BMDM, is a chemical compound that has recently gained attention in the scientific research community. BMDM is a synthetic molecule that has been found to have potential applications in the field of medicinal chemistry and drug discovery.
Mechanism Of Action
Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are responsible for the production of inflammatory mediators in the body. By inhibiting their activity, Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol reduces inflammation and has anti-cancer properties.
Biochemical And Physiological Effects
Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators in the body, including prostaglandins and leukotrienes. Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol has also been found to induce apoptosis (cell death) in cancer cells, which can lead to the regression of tumors. Additionally, Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol in lab experiments is its ability to inhibit the activity of specific enzymes in the body. This makes it a useful tool for studying the role of these enzymes in various diseases. However, one of the limitations of using Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol is its potential toxicity. It is important to use caution when handling Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol and to follow proper safety protocols.
Future Directions
There are several future directions for the research and development of Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol. One direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, researchers can explore the use of Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol in combination with other drugs to enhance its therapeutic effects.
In conclusion, Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol is a synthetic molecule that has potential applications in the field of medicinal chemistry and drug discovery. Its ability to inhibit the activity of specific enzymes in the body makes it a useful tool for studying the role of these enzymes in various diseases. Further research is needed to fully understand the potential of Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol as a cancer treatment and as a treatment for inflammatory diseases.
Synthesis Methods
Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of several chemical reactions, including the Grignard reaction, Suzuki coupling reaction, and reduction reaction. The final product of the synthesis method is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol has potential applications in the field of medicinal chemistry and drug discovery. It has been found to have anti-cancer properties and has been tested against several types of cancer cells, including breast, lung, and colon cancer cells. Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol has also been found to have anti-inflammatory properties and has been tested against various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
properties
CAS RN |
235106-88-4 |
|---|---|
Product Name |
Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol |
Molecular Formula |
C34H42O8 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C34H42O8/c1-32(2)18-39-30(40-19-32)22-8-14-28(37-6)26(16-22)34(35,24-10-12-25(36-5)13-11-24)27-17-23(9-15-29(27)38-7)31-41-20-33(3,4)21-42-31/h8-17,30-31,35H,18-21H2,1-7H3 |
InChI Key |
HJLHQRLHVSSREH-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC(=C(C=C2)OC)C(C3=CC=C(C=C3)OC)(C4=C(C=CC(=C4)C5OCC(CO5)(C)C)OC)O)C |
Canonical SMILES |
CC1(COC(OC1)C2=CC(=C(C=C2)OC)C(C3=CC=C(C=C3)OC)(C4=C(C=CC(=C4)C5OCC(CO5)(C)C)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
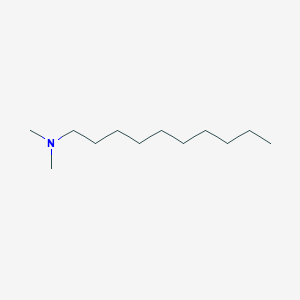
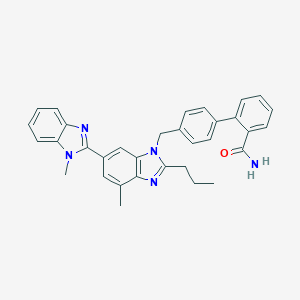
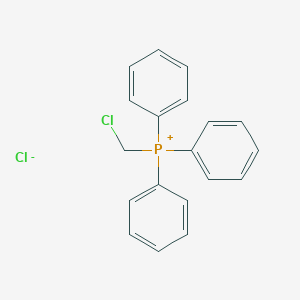
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
